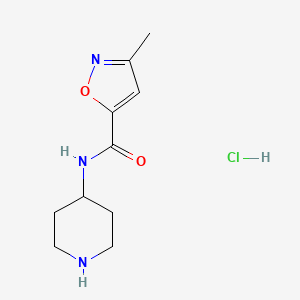

3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (1235440-82-0)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide hydrochloride. This nomenclature follows the established conventions for heterocyclic compounds, where the oxazole ring serves as the parent structure with numbered positions indicating the location of substituents. The compound is officially registered under Chemical Abstracts Service registry number 1235440-82-0, which serves as a unique identifier in chemical databases and literature. The molecular data library number assigned to this compound is MFCD15209688, providing an additional reference point for chemical identification and cataloging.

The nomenclature breakdown reveals several structural elements: the "3-methyl" designation indicates a methyl group attached to the third position of the oxazole ring, while "N-(piperidin-4-yl)" describes the piperidine ring connected through its fourth carbon to the nitrogen atom of the carboxamide group. The "1,2-oxazole-5-carboxamide" portion identifies the five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the carboxamide functional group attached at the fifth position. The "hydrochloride" suffix indicates the presence of a chloride ion associated with the compound, typically through protonation of a basic nitrogen center.

The compound's registration in major chemical databases ensures its recognition across scientific literature and commercial applications. The Chemical Abstracts Service registry number provides a standardized method for referencing this specific molecular entity, eliminating potential confusion that could arise from various naming conventions or structural representations used across different sources.

Molecular Formula (C₁₀H₁₆ClN₃O₂) and Structural Features

The molecular formula C₁₀H₁₆ClN₃O₂ provides fundamental information about the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 245.7059 atomic mass units. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(c1onc(c1)C)NC1CCNCC1.Cl, which encodes the connectivity and arrangement of atoms within the molecule.

The structural architecture of this compound consists of two primary heterocyclic components connected through an amide linkage. The oxazole ring represents a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom in a 1,2-relationship. This ring system contributes to the compound's electronic properties and potential reactivity patterns. The methyl substituent at the third position of the oxazole ring introduces steric and electronic effects that influence the overall molecular behavior and interaction capabilities.

The piperidine component contributes a six-membered saturated heterocycle containing one nitrogen atom. The piperidine ring adopts specific conformational preferences that influence the three-dimensional structure of the entire molecule. The connection between the oxazole and piperidine rings occurs through a carboxamide linkage, where the carbonyl carbon of the carboxamide group is attached to the fifth position of the oxazole ring, and the nitrogen atom of the amide group is bonded to the fourth carbon of the piperidine ring.

Table 1 presents the fundamental molecular parameters for this compound:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1235440-82-0 |

| Molecular Formula | C₁₀H₁₆ClN₃O₂ |

| Molecular Weight | 245.7059 g/mol |

| Molecular Data Library Number | MFCD15209688 |

| Simplified Molecular Input Line Entry System | O=C(c1onc(c1)C)NC1CCNCC1.Cl |

The hydrochloride salt formation typically occurs through protonation of the piperidine nitrogen atom, which possesses basic character due to the lone pair of electrons on the nitrogen center. This salt formation enhances the compound's solubility in polar solvents and provides improved stability for storage and handling purposes. The chloride counterion associates with the protonated nitrogen through ionic interactions, creating a stable salt complex.

Stereochemical Considerations in Piperidine-Isoxazole Hybrid Systems

The stereochemical aspects of this compound are primarily determined by the conformational preferences of the piperidine ring component. Piperidine rings typically adopt chair conformations as their most stable arrangement, similar to cyclohexane, due to the optimal staggering of carbon-hydrogen bonds and minimization of steric interactions. The conformation of the piperidine ring is significantly influenced by the hybridization state of the carbon atom in the alpha-position relative to the piperidine nitrogen atom, where a carbon with sp³ hybridization favors the chair conformer arrangement.

In this particular compound, the piperidine ring is substituted at the fourth position with the carboxamide linkage to the oxazole system. This substitution pattern creates a potential for conformational flexibility, where the carboxamide group can occupy either axial or equatorial positions relative to the piperidine ring. The preferred conformation depends on various factors including steric interactions, electronic effects, and potential intramolecular hydrogen bonding patterns. The chair conformation of the piperidine ring provides the most stable arrangement, with the nitrogen lone pair typically occupying an axial position when the ring adopts this conformation.

Chiral piperidine scaffolds have demonstrated significant importance in medicinal chemistry applications, where the introduction of chiral centers can substantially influence biological activity and molecular recognition properties. The asymmetric nature of biological systems means that chiral molecules often exhibit enhanced selectivity and activity compared to their achiral counterparts. The three-dimensional arrangement of substituents around the piperidine ring creates opportunities for stereoselective interactions with biological targets, making stereochemical considerations crucial for understanding the compound's potential applications.

The oxazole ring component contributes additional conformational constraints to the overall molecular structure. The planar nature of the oxazole ring restricts rotation around certain bonds and influences the spatial arrangement of the attached carboxamide group. The combination of the rigid oxazole ring with the conformationally flexible piperidine ring creates a hybrid system where conformational preferences are determined by the interplay between both ring systems and their substituents.

Research studies have demonstrated that the conformation of piperidine rings can be modified by the hybridization state of carbon atoms in positions adjacent to the nitrogen center. In bridged piperidine systems, the conformational flexibility can be further restricted, leading to specific three-dimensional arrangements that influence the compound's chemical and biological properties. The stereochemical considerations become particularly important when considering potential synthetic modifications or derivatizations of the compound, as different stereochemical arrangements can lead to dramatically different properties and activities.

The stereochemical analysis of piperidine-isoxazole hybrid systems requires consideration of both the local conformational preferences of individual ring components and the global molecular conformation resulting from their combination. Nuclear magnetic resonance spectroscopy and computational modeling approaches provide valuable tools for elucidating the preferred conformational arrangements and understanding the stereochemical behavior of such hybrid molecular systems. The stereochemical properties of this compound class make them valuable scaffolds for further chemical development and optimization in various research applications.

Properties

IUPAC Name |

3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-6-9(15-13-7)10(14)12-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQQSOHSQYFGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Steps:

Preparation of Starting Materials :

- 3-Methyl-1,2-oxazole-5-carboxylic acid is prepared through appropriate methods, often involving the synthesis of oxazole rings from suitable precursors.

- Piperidine is a commercially available reagent.

-

- Mix 3-methyl-1,2-oxazole-5-carboxylic acid with piperidine in a suitable solvent like dichloromethane.

- Add a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

- Stir the reaction mixture at room temperature for several hours or until the reaction is complete.

Formation of Hydrochloride Salt :

- Treat the resulting amide with hydrochloric acid to form the hydrochloride salt.

- The salt is then isolated and purified using methods such as recrystallization or chromatography.

Table: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 3-Methyl-1,2-oxazole-5-carboxylic acid, Piperidine, DCC | Dichloromethane, Room Temperature | Amide Intermediate |

| 2 | Amide Intermediate, Hydrochloric Acid | Room Temperature | This compound |

Purification and Characterization

After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity. Characterization involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and molecular weight of the compound.

Spectroscopic Data:

- NMR Spectroscopy : Useful for identifying the structure and confirming the presence of specific functional groups.

- Mass Spectrometry : Provides information on the molecular weight and fragmentation pattern of the compound.

Research Findings and Applications

This compound has been investigated for its potential anti-inflammatory and analgesic properties. It may act by inhibiting specific enzymes involved in inflammatory pathways, contributing to its therapeutic effects. Additionally, it has been explored as a biochemical probe for studying enzyme interactions, highlighting its relevance in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole or piperidine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with oxazole structures can exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride remains to be fully elucidated but may involve modulation of signaling pathways crucial for cell proliferation and survival.

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds containing piperidine and oxazole rings have been reported to show activity against various bacterial strains. Further studies are necessary to evaluate the spectrum of activity and the underlying mechanisms.

Neurological Applications

Given the structural similarity to known neuroactive compounds, there is potential for this compound to influence neurological pathways. Research into piperidine derivatives has highlighted their capacity to act as central nervous system (CNS) agents, which may lead to applications in treating neurological disorders.

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with various biological targets could lead to the synthesis of novel therapeutic agents aimed at treating conditions such as cancer and bacterial infections.

Structure-Activity Relationship (SAR) Studies

Understanding how variations in the chemical structure affect biological activity is crucial for optimizing drug candidates. SAR studies involving this compound can provide insights into how modifications can enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of oxazole derivatives. The researchers synthesized several compounds, including this compound, and evaluated their effects on cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives of piperidine were tested against common pathogens. The results indicated that compounds similar to this compound exhibited moderate antibacterial activity, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride (CAS: 1820717-19-8)

- Structure : Features a 1,2,4-oxadiazole ring substituted with a methyl group and linked via a carboxamide to a piperidine ring.

- Key Differences: Heterocycle: 1,2,4-oxadiazole (vs. 1,2-oxazole in the target compound). Substituents: A methylene bridge connects the oxadiazole to the piperidine, altering spatial flexibility compared to the direct carboxamide linkage in the target compound.

- Applications : Often used in kinase inhibitors and antimicrobial agents due to its robust hydrogen-bonding capacity .

3-(Propan-2-yl)-N-[(1r,3r)-3-(Aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide Hydrochloride

- Structure : Shares the 1,2-oxazole-carboxamide core but includes a cyclobutyl-phenyl group and a branched isopropyl substituent.

- Key Differences :

- Applications : Explored in CNS disorders due to its hybrid aromatic-aliphatic structure .

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride (CAS: 84163-13-3)

Comparative Data Table

Pharmacological and Biochemical Insights

- Piperidine vs.

- Oxazole vs. Oxadiazole : The 1,2-oxazole in the target compound is less polar than 1,2,4-oxadiazole, which may favor passive diffusion across membranes but reduce target affinity in polar binding pockets .

- Salt Forms: Hydrochloride salts (common in all compounds) improve aqueous solubility, critical for intravenous formulations .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, reagent ratios), while response surface methodology (RSM) refines optimal conditions. This approach reduces the number of experiments while capturing interactions between variables .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen flow, as per safety data protocols for structurally similar piperidine derivatives .

- Solubility : Use shake-flask methods with HPLC-UV quantification in solvents like water, DMSO, or ethanol.

- Spectroscopic Analysis : Employ H/C NMR (DMSO-d6 or CDCl3) and FT-IR to confirm functional groups (e.g., oxazole ring, piperidine NH). Reference PubChem data for analogous compounds to validate spectral assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation exposure (GHS H315/H319 warnings apply) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations.

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict reaction pathways. For example, ICReDD’s workflow combines reaction path searches and experimental feedback loops to prioritize viable synthetic routes .

Q. What strategies address stability challenges during long-term storage or under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Use thermal stress (40–60°C) and pH-varied buffers (1.0–9.0) with HPLC monitoring. For hygroscopic compounds, store under argon in desiccators (≤ -20°C) .

- Degradation Pathways : Identify hydrolysis-prone sites (e.g., oxazole ring) via LC-MS/MS fragmentation patterns.

Q. How should researchers resolve contradictions between computational predictions and experimental results?

- Methodological Answer : Apply Bayesian optimization to iteratively refine computational models using experimental outliers. For example, discrepancies in yield predictions may arise from unaccounted solvent effects—validate with COSMO-RS solvation models .

Q. What methodologies assess the ecological impact of this compound during preclinical development?

- Methodological Answer :

- Ecotoxicology : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity). Structural analogs show moderate aquatic toxicity (EC50: 10–100 mg/L), necessitating biodegradability testing via OECD 301B .

- Bioaccumulation : Estimate logP values (e.g., XLogP3) and compare to regulatory thresholds (logP > 3.0 indicates high bioaccumulation risk) .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer :

- Continuous Flow Systems : Minimize exothermic risks for oxazole formation steps. Use microreactors with real-time IR monitoring for temperature control .

- Catalyst Compatibility : Screen heterogeneous catalysts (e.g., Pd/C for hydrogenation) in fixed-bed reactors to avoid piperidine degradation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.